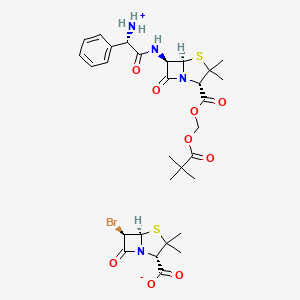

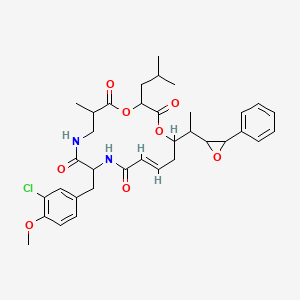

![molecular formula C24H36F3N5O7 B10837252 (2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837252.png)

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-644784は、GW-644784としても知られており、グラクソ・スミスクラインが開発した低分子医薬品です。これは、シクロオキシゲナーゼ-2阻害剤であり、酵素シクロオキシゲナーゼ-2を選択的に阻害することを意味します。 この酵素は炎症プロセスに関与しており、GSK-644784は、痛みや統合失調症など、炎症に関連する状態を治療するための潜在的な候補となります .

製法

GSK-644784の合成経路と反応条件は、公開データベースでは容易に入手できません。 シクロオキシゲナーゼ-2阻害剤の調製は、一般的に、重要な中間体の形成と最終的なカップリング反応を含む多段階有機合成を伴います。 工業生産方法は、これらの合成経路を最適化して、高収率と純度を確保し、大規模製造に対応する可能性があります。

化学反応の分析

GSK-644784は、シクロオキシゲナーゼ-2阻害剤として、主に小さな有機分子の典型的な反応を起こします。 これらの反応には以下が含まれます。

酸化: この反応は、分子上の官能基を変え、その活性を変化させる可能性があります。

還元: この反応は、二重結合または他の官能基を還元し、分子の構造と機能に影響を与えます。

置換: この反応は、ある官能基を別の官能基と置き換えることができ、分子の特性を変更するために使用できます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応の触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

GSK-644784は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。

化学: シクロオキシゲナーゼ-2の阻害と新しい抗炎症薬の開発を研究するためのモデル化合物として役立ちます。

生物学: 炎症や痛みシグナル伝達など、さまざまな生物学的プロセスにおけるシクロオキシゲナーゼ-2の役割を理解するための研究に使用されています。

医学: 炎症が重要な役割を果たす、痛みや統合失調症などの状態の治療における潜在的な治療用途があります。

科学的研究の応用

GSK-644784 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a model compound for studying the inhibition of cyclooxygenase-2 and the development of new anti-inflammatory drugs.

Biology: It is used in research to understand the role of cyclooxygenase-2 in various biological processes, including inflammation and pain signaling.

Medicine: It has potential therapeutic applications in treating conditions like pain and schizophrenia, where inflammation plays a key role.

作用機序

GSK-644784は、酵素シクロオキシゲナーゼ-2を選択的に阻害することにより効果を発揮します。 この酵素は、アラキドン酸をプロスタグランジンに変換する役割を担っており、プロスタグランジンは炎症や痛みのメディエーターです。 シクロオキシゲナーゼ-2を阻害することにより、GSK-644784はプロスタグランジンの産生を減らし、炎症と痛みを軽減します .

類似化合物との比較

GSK-644784は、シクロオキシゲナーゼ-2を選択的に阻害するという点で独自であり、アスピリンやイブプロフェンなどの非選択的シクロオキシゲナーゼ阻害剤とは異なります。 類似の化合物には以下が含まれます。

セレコキシブ: 痛みと炎症を治療するために使用される別の選択的シクロオキシゲナーゼ-2阻害剤。

ロフェコキシブ: 安全性上の懸念から市場から撤退した選択的シクロオキシゲナーゼ-2阻害剤。

バルデコキシブ: 市場から撤退した選択的シクロオキシゲナーゼ-2阻害剤。

特性

分子式 |

C24H36F3N5O7 |

|---|---|

分子量 |

563.6 g/mol |

IUPAC名 |

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C14H12F3N3O5.C10H24N2O2/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11;1-3-9(7-13)11-5-6-12-10(4-2)8-14/h1-4,6,11H,5,7-8H2;9-14H,3-8H2,1-2H3/t11-;9-,10-/m00/s1 |

InChIキー |

CSKKOIQIXPTXLB-MZEPSHEKSA-N |

異性体SMILES |

CC[C@@H](CO)NCCN[C@@H](CC)CO.C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |

正規SMILES |

CCC(CO)NCCNC(CC)CO.C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R,4S)-4-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B10837171.png)

![N-[3-({5-[2-(3-hydroxypropyl)-2H-tetrazol-5-yl]pyridin-3-yl}ethynyl)phenyl]-3-methyl-2-furamide](/img/structure/B10837173.png)

![3-(6-cyanopyridin-3-yl)-N-cyclopropylimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B10837182.png)

![N-ethyl-6-[1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridin-6-yl]pyrazin-2-amine](/img/structure/B10837201.png)

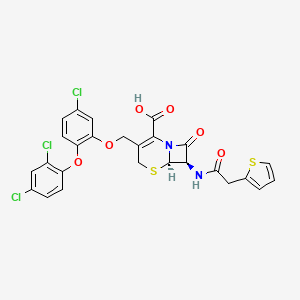

![3-[[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837236.png)

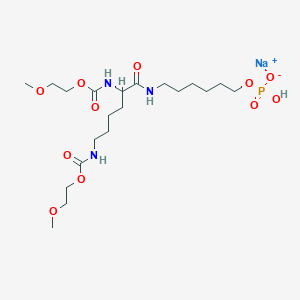

![2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid](/img/structure/B10837256.png)

![2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10837278.png)

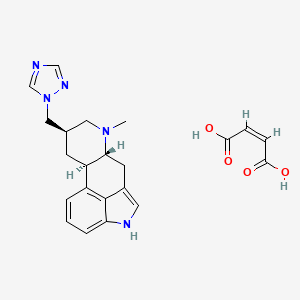

![Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate](/img/structure/B10837284.png)